molecular formula C8H10O2 B2484370 2-(Hydroxymethyl)-3-methylphenol CAS No. 29922-52-9; 29922-52-9

2-(Hydroxymethyl)-3-methylphenol

Cat. No.: B2484370
CAS No.: 29922-52-9; 29922-52-9
M. Wt: 138.166
InChI Key: BNMOYKYFKJGWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Properties 2-(Hydroxymethyl)-3-methylphenol (CAS: 29922-52-9) is a phenolic derivative characterized by a hydroxymethyl (-CH2OH) group at the 2-position and a methyl (-CH3) group at the 3-position of the benzene ring (Fig. 1). It has a molecular weight of 138.17 g/mol and a purity of ≥95% . The compound is isolated from microbial strains, such as Streptomyces sp. FKI-6621, via fermentation and chromatographic techniques (e.g., Sephadex LH-20, silica gel) .

Biological Relevance
While its specific bioactivity remains understudied, structurally similar compounds exhibit antimicrobial properties. For instance, derivatives isolated from the FKI-6621 strain showed activity against 13 microorganisms, including Bacillus subtilis and Candida albicans, via agar diffusion assays .

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

3-Methyl-2-(hydroxymethyl)-4H-pyrone-4-one

  • Source: Isolated from Rehmannia glutinosa (fresh地黄) .
  • Structure : Features a hydroxymethyl group at C2 and a methyl group at C3 but embedded within a pyrone ring (Fig. 2).

Sulfonation Products of 2-Methylphenol

  • Key Products : 4-Sulfonated and 6-sulfonated isomers dominate under different reaction conditions (Table 1) .
  • Comparison: Unlike 2-(Hydroxymethyl)-3-methylphenol, sulfonation introduces a sulfonic acid group (-SO3H), increasing water solubility and acidity. The hydroxymethyl group in the target compound may sterically hinder electrophilic substitution at adjacent positions, a phenomenon observed in sulfonation reactions of 2-methylphenol .

Table 1: Sulfonation Products of 2-Methylphenol vs. This compound

Compound Substituents Key Properties Source
This compound -CH2OH (C2), -CH3 (C3) Moderate solubility, antimicrobial potential
4-Sulfonated-2-methylphenol -SO3H (C4), -CH3 (C2) High water solubility, acidic
6-Sulfonated-2-methylphenol -SO3H (C6), -CH3 (C2) Thermally stable, used in detergents

Antimicrobial Activity

  • This compound Derivatives: Exhibited broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
  • 2-(2-(Hydroxymethyl)phenyl)ethanol Derivatives: Synthesized via sodium borohydride reduction of isocoumarins, these compounds showed selective activity against Escherichia coli and Salmonella typhi .

Key Difference: The ethanol side chain in the latter enhances membrane permeability in Gram-negative bacteria, whereas the phenolic -OH group in this compound may facilitate hydrogen bonding with microbial enzymes .

Analytical Techniques

  • HPLC Analysis: Used to resolve sulfonation products of 2-methylphenol (LiChrosorb RP8 column, UV detection at 212 nm) .
  • Spectroscopy : 1H/13C NMR and HMQC confirmed structures of hydroxymethyl-containing compounds, with chemical shifts for -CH2OH typically appearing at δ 4.5–5.0 ppm .

Functional Group Impact

  • Hydroxymethyl Group : Enhances hydrophilicity and hydrogen-bonding capacity compared to methyl or sulfonic acid groups. This may explain its moderate antimicrobial activity despite lacking strong acidic properties .
  • Positional Effects: Substitution at C2 (vs. C4 or C6 in sulfonated derivatives) reduces steric hindrance for interactions with biological targets, as seen in neuroprotective phenylpropanoids from Lysimachia christinae .

Properties

IUPAC Name

2-(hydroxymethyl)-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-2-4-8(10)7(6)5-9/h2-4,9-10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMOYKYFKJGWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Hydroxymethyl)-3-methylphenol
2-(Hydroxymethyl)-3-methylphenol
2-(Hydroxymethyl)-3-methylphenol
2-(Hydroxymethyl)-3-methylphenol
2-(Hydroxymethyl)-3-methylphenol
2-(Hydroxymethyl)-3-methylphenol

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